Lipophilicity Profile Diverges Significantly from Unsubstituted Indole-2-Carboxylate Ester
Ethyl 5-phenoxy-1H-indole-2-carboxylate exhibits a calculated logP of 0.815, which is 2.29 log units lower than the unsubstituted ethyl indole-2-carboxylate (logP = 3.10) [1]. This indicates substantially lower lipophilicity, leading to altered solubility and membrane permeability profiles .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.815 |
| Comparator Or Baseline | Ethyl indole-2-carboxylate: 3.10 |
| Quantified Difference | Δ = -2.29 log units |
| Conditions | Calculated partition coefficient (ClogP) |
Why This Matters
This large difference in lipophilicity can critically impact compound solubility, permeability, and bioactivity, making ethyl 5-phenoxy-1H-indole-2-carboxylate a distinct chemical entity rather than a simple substituted variant.
- [1] ChemExper. (n.d.). ethyl 5-phenoxy-1H-indole-2-carboxylate logP. View Source
